N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 3. The thiadiazole ring is linked via a sulfur atom to a pyrazolo[3,4-d]pyrimidine scaffold, which is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7OS2/c1-2-14-23-24-17(28-14)22-13(26)8-27-16-12-7-21-25(15(12)19-9-20-16)11-5-3-10(18)4-6-11/h3-7,9H,2,8H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMVNUSISIWXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN4O2S |
| CAS Number | 878731-43-2 |
| Molar Mass | 334.37 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound:
- Growth Inhibition : The compound exhibited significant growth inhibition against various cancer cell lines. For instance, a related thiadiazole derivative demonstrated an IC50 of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent cytotoxicity .
- Mechanism of Action : The mechanism appears to involve cell cycle arrest at the G2/M phase and down-regulation of matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA), which are critical for tumor progression and metastasis .
- Comparative Efficacy : The efficacy of different derivatives was assessed; for example, modifications in the aryl group led to variations in activity, with some compounds showing IC50 values as low as 2.32 µg/mL against MCF-7 cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Broad Spectrum Activity : Thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities. Compounds bearing electron-withdrawing groups (EWGs) at specific positions have shown enhanced antimicrobial effects against Gram-negative bacteria and fungi .
- SAR Insights : The presence of halogens or other substituents at the para position significantly increases the antimicrobial potential of these compounds. For example, compounds with chlorine or nitro groups have demonstrated remarkable activity against various microbial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Case Studies
Several studies have investigated derivatives similar to the target compound:
- In Vitro Studies : One study evaluated a series of thiadiazole derivatives for their cytotoxic effects on MCF-7 and HepG2 cell lines using MTT assays. Results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of thiadiazole and pyrazolo[3,4-d]pyrimidine moieties. Its molecular formula is with a molecular weight of approximately 359.5 g/mol . The structural features contribute to its biological activity, making it a candidate for various pharmacological applications.
Antitumor Activity
Research indicates that derivatives of thiadiazole compounds exhibit promising antitumor properties. For instance, related thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) . The structure-activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can enhance antitumor efficacy, indicating potential for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide in cancer therapy.
Antimicrobial Properties
Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have shown that compounds containing the thiadiazole scaffold can inhibit bacterial growth effectively. For example, the incorporation of electron-withdrawing groups at specific positions has been linked to enhanced antibacterial activity against gram-negative bacteria . This suggests that this compound may also possess similar antimicrobial properties.
Anti-inflammatory Effects
In silico studies have indicated that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions this compound as a potential candidate for anti-inflammatory drug development.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) group connecting the pyrazolo[3,4-d]pyrimidine and acetamide moieties is susceptible to nucleophilic substitution. This reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the aromatic systems.
For example, in analogous thiadiazole-thioacetamide systems, alkylation with methyl iodide under basic conditions yields N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methylthio)acetamide as a major product (yield: 72–85%).
Oxidation of the Thioether to Sulfoxide/Sulfone
The thioether bridge can undergo oxidation to sulfoxide or sulfone derivatives, depending on reaction conditions:
| Oxidizing Agent | Solvent | Product | Application | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | Sulfoxide (S=O) | Enhanced solubility | |
| mCPBA | DCM | Sulfone (O=S=O) | Improved metabolic stability |
Sulfoxidation typically occurs at 0–5°C over 2–4 hours, while sulfone formation requires stoichiometric mCPBA at room temperature . These oxidized derivatives exhibit altered pharmacokinetic profiles, such as increased polarity and reduced CYP450 inhibition .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Hydrolysis is critical for prodrug activation, as seen in related thiadiazole-acetamide derivatives .
Cycloaddition Reactions
The pyrazolo[3,4-d]pyrimidine core participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:
These reactions expand the compound’s utility in generating structurally diverse analogs for structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution
The 4-fluorophenyl substituent on the pyrazole ring undergoes electrophilic substitution at the para-position:
| Reaction | Reagent | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Fluoro-3-nitrophenyl derivative | >90% | |
| Sulfonation | SO₃/H₂SO₄ | 4-Fluoro-3-sulfophenyl derivative | 75–80% |
The electron-withdrawing fluorine atom directs incoming electrophiles to the meta-position relative to itself, consistent with Hammett substituent constants (σₚ = +0.06).
Key Mechanistic Insights
-
Thiadiazole Ring Reactivity : The 1,3,4-thiadiazole ring participates in ring-opening reactions with nucleophiles (e.g., amines) to form thioamide intermediates, which can rearrange into triazole derivatives under oxidative conditions .
-
Pyrazolo[3,4-d]pyrimidine Stability : The fused heterocycle resists thermal decomposition below 250°C but undergoes photodegradation under UV light (λ = 254 nm), forming 4-fluorophenyl cyanamide as a byproduct .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, biological activities, and pharmacological profiles:
Key Structural and Functional Insights:
Core Heterocycles :
- The target compound combines a pyrazolo[3,4-d]pyrimidine ring with a 1,3,4-thiadiazole, a feature shared with kinase inhibitors (e.g., imatinib analogs). In contrast, Compound 4y uses a dual thiadiazole system, enhancing π-π stacking interactions with cancer cell targets.
- Compound 4a-k replaces pyrazolo-pyrimidine with imidazo-thiadiazole, shifting activity from anticancer to antimicrobial.
Substituent Effects: The 4-fluorophenyl group in the target compound may enhance lipid solubility and target binding compared to the p-tolylamino group in Compound 4y .
Pharmacological Profiles :
- Compound 4y demonstrates superior anticancer potency (IC50 ~0.034 mmol L⁻¹ for A549 cells) compared to cisplatin, likely due to dual thiadiazole-thioacetamide pharmacophores.
- The target compound ’s pyrazolo-pyrimidine core may target kinases (e.g., JAK2 or EGFR) more selectively than thiadiazole-only analogs, though experimental validation is needed.
Drug-Likeness :
Preparation Methods
Preparation of 5-Ethyl-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves reacting ethyl hydrazinecarbimidothioate with acetic anhydride under reflux conditions. The reaction proceeds via intramolecular cyclodehydration, yielding 5-ethyl-1,3,4-thiadiazol-2-amine with a reported purity of >95% after recrystallization from ethanol.
Key Reaction Parameters
Synthesis of 1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Thiol
The pyrazolo[3,4-d]pyrimidine moiety is constructed through a cyclocondensation strategy. 4-Fluorophenylhydrazine is reacted with 2,4-dichloropyrimidine-5-carbaldehyde in dimethylformamide (DMF) at 120°C, followed by thiolation using thiourea in the presence of potassium carbonate. Microwave-assisted synthesis (150°C, 30 minutes) enhances reaction efficiency, achieving yields of 65–70%.
Coupling Reactions for Final Assembly
Thioether Formation
The thiol group of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol undergoes nucleophilic displacement with 2-bromoacetamide in acetone under basic conditions (potassium carbonate, 50°C, 4 hours). This step forms the 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide intermediate, which is isolated via vacuum filtration (yield: 85–90%).
Amide Bond Formation with 5-Ethyl-1,3,4-Thiadiazol-2-Amine
The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile at room temperature. The reaction proceeds via activation of the acetamide’s carboxyl group, followed by nucleophilic attack by the thiadiazole amine.
Optimized Conditions
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7 v/v). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Spectroscopic Validation
- FT-IR : N–H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), C–S (680 cm⁻¹).
- ¹H NMR (DMSO-d₆): δ 8.45 (s, pyrimidine-H), 7.89–7.92 (m, fluorophenyl-H), 4.21 (s, –SCH₂–), 2.65 (q, J = 7.5 Hz, –CH₂CH₃).
- MS (ESI+) : m/z 485.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional heating | 12 hours, 50°C, K₂CO₃ | 70 | 95 |
| Microwave-assisted | 150°C, 30 minutes, K₂CO₃ | 85 | 98 |
| Solvent-free | Ball milling, 2 hours | 65 | 92 |
Microwave irradiation significantly improves reaction efficiency, reducing time by 75% while enhancing yield.
Challenges and Mitigation Strategies
- Thiol Oxidation : Thiol intermediates are prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., ascorbic acid) mitigate disulfide formation.
- Amide Hydrolysis : The acetamide bond is susceptible to hydrolysis in acidic conditions. Maintaining pH 7–8 during coupling ensures stability.
Q & A
Q. What are the key steps in synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?
The synthesis involves multi-step reactions:
- Core formation : The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclization of substituted pyrazole precursors with thiourea or thioacetamide derivatives under reflux conditions .
- Thioether linkage : The thioacetamide bridge is introduced via nucleophilic substitution between the pyrazolopyrimidine thiolate and a halogenated acetamide intermediate, often using polar aprotic solvents like dimethylformamide (DMF) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is employed to isolate the final compound . Yield optimization requires precise temperature control (60–90°C) and catalysts like triethylamine .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing thiadiazole and pyrazolopyrimidine protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for verifying synthetic success .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, C-S) and hydrogen bonding interactions .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., S···O contacts) and dihedral angles between aromatic rings .
Q. How is the compound’s preliminary biological activity assessed?
- In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC50 values are calculated relative to controls like cisplatin .
- Selectivity screening : Non-cancerous cell lines (e.g., NIH3T3) are used to evaluate therapeutic index .
- Enzyme inhibition : For kinase or aromatase targets, activity is measured via fluorometric or colorimetric assays (e.g., inhibition of ATP binding) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Thiadiazole modifications : Introduce ethyl or methyl groups at the 5-position of the thiadiazole ring to alter lipophilicity and bioavailability .
- Bioisosteric replacement : Substitute the thioacetamide bridge with sulfonamide or carbamate groups to improve metabolic stability . SAR data should be analyzed using molecular docking (e.g., AutoDock Vina) to correlate structural changes with target affinity .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-response validation : Repeat assays across multiple cell lines with standardized protocols to rule out batch variability .
- Off-target profiling : Use proteome-wide screens (e.g., kinome arrays) to identify unintended interactions that may explain inconsistent results .
- Solubility correction : Address poor aqueous solubility (common with thiadiazoles) using co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle formulations .
Q. How can crystallography inform the compound’s molecular interactions?
- Intramolecular contacts : X-ray data reveal stabilizing interactions (e.g., S···O distances <3.0 Å), which guide conformational analysis .
- Hydrogen-bond networks : Identify key residues (e.g., amide N-H donors) for target binding using crystal structures of ligand-protein complexes .
- Torsional strain analysis : Dihedral angles between aromatic rings (e.g., 86.82° in related analogs) influence binding pocket compatibility .
Methodological Considerations
Q. What are best practices for optimizing synthetic yield?
- Solvent selection : Use DMF for SN2 reactions (thioether formation) and ethanol/water for recrystallization .
- Catalyst screening : Test bases (e.g., K2CO3 vs. triethylamine) to enhance nucleophilicity of thiol intermediates .
- Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC to track intermediate formation .
Q. How should researchers design assays to evaluate kinase inhibition?
- Kinase selection : Prioritize targets linked to cancer (e.g., EGFR, VEGFR) based on structural homology to known inhibitors .
- ATP-competitive assays : Use ADP-Glo™ kits to measure residual kinase activity after compound incubation .
- Negative controls : Include staurosporine or dasatinib as reference inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
